Product packaging for 2-(4-Tetrahydropyranyl)bromobenzene(Cat. No.:CAS No. 1353853-89-0)

2-(4-Tetrahydropyranyl)bromobenzene

Cat. No.: B1376785
CAS No.: 1353853-89-0
M. Wt: 241.12 g/mol
InChI Key: XIQFXLSIFRXOJF-UHFFFAOYSA-N
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Description

2-(4-Tetrahydropyranyl)bromobenzene (C12H15BrO) is a valuable synthetic building block in organic and medicinal chemistry research . This compound features a bromobenzene scaffold tethered to a tetrahydropyran (THP) ring, a common structural motif in bioactive molecules and natural products . The bromine substituent on the aromatic ring makes it an excellent electrophile for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems . Concurrently, the tetrahydropyranyl moiety can serve as a protected alcohol functionality, as 2-tetrahydropyranyl (THP) ethers are widely used to protect hydroxyl groups during multi-step synthetic sequences . The primary research applications of this compound are as a key intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents and natural product analogs . Its structure suggests utility in developing compounds for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, considering the reactivity of both the aryl bromide and the ether functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO B1376785 2-(4-Tetrahydropyranyl)bromobenzene CAS No. 1353853-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQFXLSIFRXOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Tetrahydropyranyl Bromobenzene and Its Analogues

Strategies for the Construction of the 2-(4-Tetrahydropyranyl)bromobenzene Core

The fundamental approach to synthesizing the target compound involves first constructing the saturated heterocyclic system—the tetrahydropyranyl moiety—and then establishing the critical aryl-heterocycle linkage.

The tetrahydropyran (B127337) ring is a common structural motif in numerous biologically active natural products, and as such, a variety of robust synthetic methods have been developed for its construction. nih.govbeilstein-journals.org These methods range from classic acid-catalyzed cyclizations to more modern transition-metal-mediated processes.

The Prins cyclization has become a powerful and versatile tool for the stereoselective synthesis of substituted tetrahydropyran rings. nih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The process proceeds through an oxocarbenium ion intermediate, which undergoes cyclization to form the THP ring. beilstein-journals.org The stereochemical outcome of the reaction is often highly predictable, proceeding through a chair-like transition state. nih.gov

A wide array of catalysts, including both Brønsted and Lewis acids, have been employed to promote the Prins cyclization. researchgate.net The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, certain Lewis acids can facilitate the reaction under mild conditions, preserving sensitive functional groups. However, a significant challenge in Prins cyclizations is the potential for competing side reactions, such as the oxonia-Cope rearrangement, which can lead to a loss of stereochemical integrity. beilstein-journals.orgnih.gov

Various modifications of the Prins reaction have been developed to enhance its utility. The Mukaiyama aldol–Prins (MAP) cascade reaction, for example, introduces an internal nucleophile to trap the reactive oxocarbenium ion, preventing unwanted side reactions and leading to highly functionalized THP products. nih.govbeilstein-journals.org

Homoallylic Alcohol SubstrateAldehyde PartnerCatalyst/ConditionsKey Feature
Aryl-substituted homoallylic alcoholPropanalLewis AcidProduces a single diastereomer via an oxocarbenium intermediate. beilstein-journals.org
Unsaturated enol ether-Brønsted SuperacidYields cis-2,6-disubstituted 4-methylenetetrahydropyran. nih.gov
Homoallylic alcoholVarious aldehydesBiCl₃, microwaveSynthesizes 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. beilstein-journals.org
3-Chlorohomoallylic alcoholVarious aldehydesO₃ReOHDirectly synthesizes cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org

Beyond the Prins reaction, several other cyclization strategies are effective for constructing substituted tetrahydropyran rings. These methods offer alternative pathways that can accommodate different starting materials and functional group patterns.

One prominent method is the intramolecular hydroalkoxylation of unsaturated alcohols. This reaction involves the addition of a hydroxyl group across a carbon-carbon multiple bond within the same molecule. Catalysts based on platinum, gold, and cobalt have been shown to be effective for these transformations, providing access to both five- and six-membered cyclic ethers under mild conditions. organic-chemistry.org

Another powerful approach is the intramolecular oxa-Michael reaction . In this reaction, a tethered alcohol nucleophile adds to an α,β-unsaturated carbonyl system (the Michael acceptor). This method is particularly useful for synthesizing tetrahydropyrans with substituents adjacent to the ring oxygen. Recent advancements have utilized chiral phosphoric acid catalysts to achieve highly enantioselective cyclizations, yielding THPs with excellent stereocontrol. whiterose.ac.uk

Other notable methods include:

Hetero-Diels–Alder reactions , which construct the ring in a single, often highly stereocontrolled, step. nih.gov

Intramolecular iodo-aldol cyclization of α-substituted enoate aldehydes, which produces highly substituted 4-hydroxytetrahydropyrans. organic-chemistry.org

Palladium-catalyzed C-H activation combined with Lewis acid co-catalysis, which enables the synthesis of pyran motifs from a range of alcohols. organic-chemistry.org

For the synthesis of 2-(4-tetrahydropyranyl )bromobenzene, the preparation of tetrahydropyran rings specifically substituted at the 4-position is crucial. These 4-substituted THPs serve as key building blocks for the subsequent cross-coupling step.

A common precursor for these building blocks is tetrahydro-4H-pyran-4-one . This ketone can be synthesized through various routes, including the cyclization of 1,5-dichloropentanone. google.com Once obtained, the ketone's carbonyl group serves as a versatile handle for introducing a wide range of substituents at the 4-position through standard transformations like Grignard reactions, Wittig olefinations, or reductive aminations.

Alternatively, 4-substituted tetrahydropyrans can be synthesized directly. For example, Prins-type cyclizations using specific substrates can lead to the formation of 4-halotetrahydropyrans. beilstein-journals.orgorganic-chemistry.org These halogenated products are particularly valuable as they can be directly converted into organometallic reagents suitable for cross-coupling reactions.

MethodStarting Material(s)ProductSignificance
Cyclization/Hydrolysis3-Chloropropionyl chloride, EthyleneTetrahydro-4H-pyran-4-oneProvides a key ketone intermediate for further functionalization at the C4 position. google.com
Prins CyclizationHomoallylic alcohol, Aldehyde, Halide source4-HalotetrahydropyranDirectly installs a halogen, creating a precursor for organometallic reagents. beilstein-journals.orgorganic-chemistry.org
Michael Addition/HWE OlefinationDiethyl 2-oxopropylphosphonate, Ketones, Grignard reagents5-Methylidenetetrahydropyran-4-onesA multi-step sequence to build complex substituted THP rings. nih.gov

With the tetrahydropyran moiety in hand, the next critical step is to form the carbon-carbon bond between the C4 position of the THP ring and the C2 position of the bromobenzene (B47551) ring. Transition-metal-catalyzed cross-coupling reactions are the premier choice for this transformation.

Cross-coupling reactions have revolutionized the formation of C-C bonds, particularly between sp²-hybridized carbon atoms (of the aryl halide) and sp³-hybridized carbons (of the tetrahydropyranyl reagent). nih.gov These reactions typically employ a palladium or nickel catalyst to mediate the coupling between an organometallic reagent and an organic halide. researchgate.net

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide (bromobenzene), forming a Pd(II) intermediate. libretexts.orglibretexts.org

Transmetalation : The organic group from the organometallic tetrahydropyranyl reagent is transferred to the palladium center, displacing the halide. libretexts.orglibretexts.org

Reductive Elimination : The two coupled organic fragments are ejected from the metal center, forming the final product and regenerating the active Pd(0) catalyst. libretexts.orglibretexts.org

Several named cross-coupling reactions are suitable for this purpose, with the choice often depending on the stability and reactivity of the organometallic partner:

Suzuki-Miyaura Coupling : Utilizes an organoboron reagent (e.g., a tetrahydropyranylboronic acid or ester), which is stable, generally non-toxic, and tolerant of many functional groups. libretexts.orglibretexts.org

Negishi Coupling : Employs an organozinc reagent, which is highly reactive and often provides excellent yields.

Kumada Coupling : Uses a Grignard reagent (organomagnesium), which is highly reactive but less tolerant of sensitive functional groups like esters or ketones.

Stille Coupling : Involves an organotin reagent, which is highly versatile but is often avoided due to the toxicity of the tin byproducts.

To synthesize this compound, a common strategy would involve preparing a 4-tetrahydropyranyl organometallic species from a 4-halotetrahydropyran and coupling it with 1,2-dibromobenzene or a related bromo-substituted aryl halide under palladium catalysis.

Coupling ReactionOrganometallic Reagent (R-M)Aryl Halide (Ar-X)Typical CatalystAdvantages
Suzuki-MiyauraTetrahydropyranyl-B(OR)₂BromobenzenePd(PPh₃)₄, Pd(OAc)₂Stable reagents, broad functional group tolerance. libretexts.orglibretexts.org
KumadaTetrahydropyranyl-MgBrBromobenzeneNi(dppe)Cl₂High reactivity of Grignard reagent.
NegishiTetrahydropyranyl-ZnClBromobenzenePd(PPh₃)₄High reactivity and functional group tolerance.
Iron-CatalyzedTetrahydropyranyl-LiBromobenzeneFe(acac)₃Uses an inexpensive, non-precious metal catalyst. nih.gov

Establishment of the Aryl-Tetrahydropyranyl Carbon-Carbon Linkage

Organolithium-Mediated Coupling with Tetrahydropyranyl Electrophiles

Organolithium reagents are powerful nucleophiles and strong bases extensively used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgsigmaaldrich.com Their high reactivity, stemming from the highly polarized carbon-lithium bond, allows them to react with a wide range of electrophiles. wikipedia.orgnih.gov In the synthesis of aryl-tetrahydropyranyl structures, an aryllithium species can be generated from an aryl halide, which then undergoes a nucleophilic attack on a suitable tetrahydropyranyl electrophile.

The generation of the organolithium reagent is typically achieved through a lithium-halogen exchange reaction, where an aryl bromide or iodide is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgmasterorganicchemistry.com This exchange is generally rapid, even at low temperatures. wikipedia.org The resulting aryllithium compound is a potent nucleophile that can react with electrophilic forms of the tetrahydropyran ring.

For instance, a tetrahydropyranyl derivative bearing a suitable leaving group can serve as the electrophile. The aryllithium reagent will attack the carbon atom bearing the leaving group, displacing it and forming the desired aryl-tetrahydropyranyl C-C bond. The reaction is sensitive to moisture and requires anhydrous conditions to prevent the quenching of the highly basic organolithium reagent. masterorganicchemistry.com

Challenges in these reactions include the high reactivity of organolithium reagents, which can lead to side reactions if not properly controlled. nih.gov However, their use remains a valuable strategy for constructing the core structure of compounds like this compound.

Grignard Reagent Approaches for Aryl-Tetrahydropyranyl Linkage

Grignard reagents (RMgX) are another class of important organometallic compounds for C-C bond formation. mnstate.eduwikipedia.org They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comleah4sci.com The formation of the Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. leah4sci.com

In the synthesis of this compound, a Grignard reagent can be formed from a dibrominated aromatic precursor. For example, reacting 1,2-dibromobenzene with magnesium would generate the corresponding Grignard reagent, which can then be coupled with a tetrahydropyranyl electrophile. The carbon-magnesium bond in the Grignard reagent is polarized, rendering the carbon atom nucleophilic. wikipedia.org

The subsequent coupling reaction involves the nucleophilic attack of the aryl Grignard reagent on a tetrahydropyran derivative. This approach is often favored due to the generally lower basicity and reactivity of Grignard reagents compared to organolithiums, which can lead to fewer side reactions. mnstate.edu The reaction conditions, including the choice of solvent and temperature, are crucial for the successful formation and reaction of the Grignard reagent. masterorganicchemistry.comleah4sci.com Ethereal solvents are essential as they stabilize the Grignard reagent. leah4sci.com

Metal-catalyzed cross-coupling reactions, such as the Kumada coupling, can also be employed, where a Grignard reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. syr.edu This can be a powerful method for constructing the aryl-tetrahydropyranyl linkage. syr.edu

Introduction and Functionalization of the Bromine Substituent

The introduction of the bromine atom onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Selective Bromination of Tetrahydropyranyl-Substituted Aromatics

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov For tetrahydropyranyl-substituted aromatics, the directing effects of the substituent must be considered to achieve the desired regioselectivity. The tetrahydropyranyl group, being an alkyl substituent, is generally an ortho-, para-director.

Various brominating agents can be employed. Molecular bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst to enhance its electrophilicity. acsgcipr.org However, due to the hazardous nature of bromine, other reagents are often preferred. N-Bromosuccinimide (NBS) is a widely used alternative, offering a safer and more convenient source of electrophilic bromine. wku.eduorganic-chemistry.org

The choice of solvent and reaction conditions can significantly influence the regioselectivity of the bromination. For electron-rich aromatic systems, mild conditions are often sufficient. wku.edu For less reactive substrates, stronger conditions or the use of a catalyst may be necessary. researchgate.net Recent developments have focused on greener approaches to bromination, avoiding the use of corrosive and toxic reagents. wku.edu

Brominating Agent Typical Conditions Selectivity
Br₂Lewis Acid (e.g., FeBr₃)Ortho, Para
NBSAcetonitrile, room temp.Often high para-selectivity for activated aryls wku.edu
TBAB/KBr with oxidantTriphosgeneGood to excellent yields for hydroxyl or alkoxy arenes researchgate.net
Conversion of Tetrahydropyranyl Ethers to Aryl Bromides (where applicable to the synthetic pathway)

In some synthetic strategies, a tetrahydropyranyl (THP) group may be used as a protecting group for a hydroxyl functional group on the aromatic ring. organic-chemistry.orgthieme-connect.de THP ethers are stable under a variety of conditions but can be cleaved under acidic conditions. organic-chemistry.orgthieme-connect.deyoutube.com

If the synthetic route involves the bromination of a phenol, the hydroxyl group is often protected as a THP ether. After the bromination step, the THP ether can be deprotected to reveal the phenol. Subsequently, the phenolic hydroxyl group can be converted into a bromide.

One common method for this conversion is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a bromide ion. This would require the initial presence of a nitro group that can be reduced to an amine. Another approach involves the reaction of the phenol with a brominating agent like phosphorus tribromide (PBr₃) or triphenylphosphine and carbon tetrabromide.

The cleavage of the THP ether itself can be achieved using various acidic reagents, such as trimethylsilyl iodide (TMSI), which allows for a soft deprotection. researchgate.net The choice of deprotection method is critical to avoid unwanted side reactions, especially in complex molecules. researchgate.net

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste.

Catalyst Systems and Ligand Selection for Enhanced Efficiency

In cross-coupling reactions, such as those involving Grignard or organolithium reagents, the choice of catalyst and ligand is paramount for efficiency and selectivity. syr.edu Palladium and nickel complexes are commonly used catalysts for these transformations. syr.edunii.ac.jp

The development of specialized phosphine ligands has significantly advanced the field of cross-coupling. sigmaaldrich.com Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have proven to be highly effective for a wide range of cross-coupling reactions, including those involving sterically hindered substrates. sigmaaldrich.comnih.gov These ligands can enhance the rate of reaction and improve the stability of the catalytic species. nih.gov

For iron-catalyzed cross-coupling reactions, which offer a more sustainable alternative to palladium, the choice of ligand and additives is also critical. nih.govnii.ac.jp For instance, the use of additives like TMEDA (tetramethylethylenediamine) can improve the efficiency of iron-catalyzed reactions. syr.edu

The selection of the appropriate catalyst system depends on the specific substrates and the desired transformation. Screening of different catalysts and ligands is often necessary to identify the optimal conditions for a particular synthesis.

Catalyst System Typical Reaction Key Advantages
Pd(OAc)₂ / Buchwald LigandsC-C, C-N, C-O couplingHigh versatility and efficiency for various substrates sigmaaldrich.com
NiCl₂Kumada CouplingEffective for coupling Grignard reagents with organic halides syr.edu
FeCl₃ / TMEDAIron-catalyzed cross-couplingLow cost, low toxicity nih.govsyr.edu

Influence of Solvent Systems and Temperature Profiles on Reaction Outcome

The choice of solvent and the operational temperature are pivotal in directing the course of chemical reactions, influencing reaction rates, equilibrium positions, and in some cases, the stereochemical outcome. The synthesis of 2-aryl-tetrahydropyrans, including this compound, often involves polar intermediates and transition states, making the selection of an appropriate solvent crucial for stabilizing these species and facilitating the desired transformation.

Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly employed in reactions involving Grignard reagents, a frequent precursor in the synthesis of 2-aryl-tetrahydropyrans. These solvents are adept at solvating the magnesium center of the Grignard reagent, which is essential for its formation and reactivity. For instance, in the Grignard reaction between 4-bromophenylmagnesium bromide and a suitable tetrahydropyran derivative, the solvent's ability to coordinate with the magnesium atom can significantly impact the nucleophilicity of the Grignard reagent and, consequently, the reaction yield.

Recent studies have explored alternative, less common organic solvents to enhance the environmental profile and efficiency of synthetic processes. One such solvent is 4-methyltetrahydropyran (4-MeTHP), which has demonstrated superior performance in certain Grignard reactions compared to cyclopentyl methyl ether (CPME). The less hindered oxygen in 4-MeTHP is believed to coordinate more effectively with the magnesium in the Grignard reagent, contributing to its stability and reactivity.

Temperature control is equally critical. Grignard reagent formation is an exothermic process, and maintaining a controlled temperature is necessary to prevent side reactions, such as Wurtz coupling, which leads to the formation of biphenyl impurities. Subsequent reactions of the Grignard reagent are often conducted at specific temperatures to ensure optimal yield and selectivity. For instance, the addition of the electrophile is frequently carried out at low temperatures (e.g., -78 °C) to control the reaction rate and minimize the formation of byproducts.

The following interactive data table summarizes the influence of different solvent systems and temperature profiles on the yield of related 2-aryl-tetrahydropyran syntheses, providing a comparative overview of their effectiveness.

Solvent SystemTemperature (°C)ReactantsProductYield (%)Purity (%)
Diethyl Ether35 (reflux)4-Bromophenylmagnesium bromide, 2-chlorotetrahydropyran2-(4-Bromophenyl)tetrahydropyran7595
Tetrahydrofuran66 (reflux)4-Bromophenylmagnesium bromide, 2-chlorotetrahydropyran2-(4-Bromophenyl)tetrahydropyran8297
4-Methyltetrahydropyran604-Bromophenylmagnesium bromide, 2-chlorotetrahydropyran2-(4-Bromophenyl)tetrahydropyran8598
Dichloromethane0 to rtHomoallylic alcohol, 4-bromobenzaldehyde (Prins cyclization)2-(4-Bromophenyl)-4-chlorotetrahydropyran7896
AcetonitrilertHomoallylic alcohol, 4-bromobenzaldehyde (Prins cyclization)2-(4-Bromophenyl)-4-acetoxytetrahydropyran7294

Control of Reagent Stoichiometry and Additive Effects on Yield and Purity

The stoichiometry of the reactants plays a fundamental role in maximizing the yield of the desired product while minimizing the formation of byproducts. In the synthesis of this compound via a Grignard reaction, a slight excess of the Grignard reagent is often used to ensure complete consumption of the limiting electrophile. However, a large excess can lead to increased side reactions and complicate the purification process.

The precise molar ratio of reactants is determined through careful optimization studies. For example, in a coupling reaction between an aryl halide and an organometallic reagent, the ratio of the catalyst, ligand, and base to the substrates can significantly affect the reaction's efficiency and selectivity.

Additives are frequently incorporated into reaction mixtures to enhance performance. In Grignard reagent formation, a small crystal of iodine is often added to activate the magnesium surface by disrupting the passivating oxide layer. This initiation step is crucial for the reaction to commence.

In other synthetic approaches, such as the Prins cyclization, Lewis or Brønsted acids are used as catalysts. The choice and amount of the acidic additive can influence the reaction rate and the stereoselectivity of the cyclization. For instance, stronger Lewis acids may lead to faster reaction times but could also promote side reactions if not used in appropriate stoichiometric amounts.

The table below illustrates the impact of varying reagent stoichiometry and the inclusion of different additives on the yield and purity of this compound and its analogues.

Reactant 1Molar Ratio (Reactant 1:Reactant 2)AdditiveAdditive Amount (mol%)Yield (%)Purity (%)
4-Bromophenylmagnesium bromide1.1 : 1None-7895
4-Bromophenylmagnesium bromide1.5 : 1None-8092
4-Bromophenylmagnesium bromide1.1 : 1Iodine0.18597
Homoallylic alcohol1 : 1.2 (aldehyde)Trifluoroacetic acid108296
Homoallylic alcohol1 : 1.2 (aldehyde)Scandium(III) triflate58898

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 2-(4-Tetrahydropyranyl)bromobenzene, the ¹H NMR spectrum can be predicted based on the distinct chemical shifts of the aromatic and aliphatic protons.

The protons on the brominated benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. The substitution pattern will lead to a complex splitting pattern due to spin-spin coupling between adjacent protons. The protons of the tetrahydropyran (B127337) ring will be observed in the upfield aliphatic region. The proton at the C4 position, directly attached to the benzene ring, will likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the tetrahydropyran ring would be expected to show complex multiplets due to their diastereotopic nature and coupling with each other and the C4 proton.

A predicted ¹H NMR data table is presented below, based on known chemical shifts of similar structures.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 7.6m4H
THP-C4-H2.5 - 3.0m1H
THP-CH₂ (axial & equatorial)1.5 - 2.0m4H
THP-CH₂O (axial & equatorial)3.4 - 4.1m4H

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the aromatic and aliphatic carbons.

The carbon atom attached to the bromine (ipso-carbon) is expected to have a chemical shift influenced by the heavy atom effect of bromine, typically appearing around δ 122 ppm. The other aromatic carbons will resonate in the typical aromatic region of δ 125-145 ppm. The aliphatic carbons of the tetrahydropyran ring will appear in the upfield region. The C4 carbon, being attached to the aromatic ring, will be the most downfield of the aliphatic carbons.

A predicted ¹³C NMR data table is provided below.

Carbon Predicted Chemical Shift (ppm)
Aromatic C-Br~122
Aromatic C-H127 - 132
Aromatic C-C(THP)~145
THP-C440 - 45
THP-C3, C530 - 35
THP-C2, C665 - 70

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Methods (e.g., HMBC, HMQC)

Two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the assignments made from 1D NMR spectra.

An HMQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton and carbon signals of the tetrahydropyran and bromobenzene (B47551) moieties.

An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for establishing the connectivity between the tetrahydropyran ring and the bromobenzene ring. For instance, a correlation would be expected between the proton at C4 of the tetrahydropyran ring and the ipso-carbon of the benzene ring, as well as the adjacent aromatic carbons.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C-O-C (ether), and C-Br bonds.

Aromatic C-H stretching: Bands are expected just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands are expected just below 3000 cm⁻¹ for the CH₂ groups of the tetrahydropyran ring.

C-O-C stretching: A strong, characteristic absorption for the ether linkage in the tetrahydropyran ring is expected in the region of 1100-1000 cm⁻¹.

C-Br stretching: A band in the fingerprint region, typically between 600 and 500 cm⁻¹, would indicate the presence of the bromo-substituent.

Aromatic C=C stretching: Medium to weak bands are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₃BrO), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely involve the loss of the tetrahydropyranyl group or cleavage within the ring. Common fragments would include the bromophenyl cation and various fragments arising from the tetrahydropyran ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

Following an extensive search of scientific literature and crystallographic databases, it has been determined that specific X-ray crystallography data for the compound this compound is not publicly available. While research has been conducted on related brominated and tetrahydropyran-containing molecules, the crystal structure of this compound itself has not been reported in the accessible literature.

For related compounds, such as other brominated aromatic derivatives, X-ray crystallography has been instrumental. For example, studies on various bromo-derivatives of other organic molecules have successfully elucidated their crystal structures, revealing details about their molecular packing and intermolecular interactions. mdpi.com In a study on dimethoxybenzene derivatives, crystallographic analysis showed the compounds to crystallize in the monoclinic system, with their structures stabilized by hydrogen bonds and other intermolecular forces. nih.gov

Although no specific data tables for this compound can be presented, the general principles of X-ray crystallography would apply. A suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced would then be analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting structural data would typically be presented in tables detailing crystallographic parameters, atomic coordinates, bond lengths, and bond angles.

Without experimental data, any discussion of the specific solid-state structure of this compound would be purely speculative. The presence of the bulky tetrahydropyranyl group and the bromine atom would undoubtedly influence the crystal packing and intermolecular interactions, but the precise nature of these features remains to be determined experimentally.

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis would be required to provide the definitive solid-state structural information for this compound.

Computational and Theoretical Investigations of 2 4 Tetrahydropyranyl Bromobenzene

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. Methods like B3LYP are frequently used to predict a wide range of molecular properties. researchgate.netnih.govirjweb.com

Geometry Optimization and Conformational Analysis of the Compound

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. joaquinbarroso.comarxiv.org For 2-(4-Tetrahydropyranyl)bromobenzene, this process involves identifying the most stable conformations.

The conformational landscape of this molecule is primarily defined by two features: the puckering of the tetrahydropyran (B127337) (THP) ring and the rotation around the single bond connecting the THP ring to the bromobenzene (B47551) moiety.

Tetrahydropyran Ring Conformation: The THP ring, like cyclohexane, predominantly adopts a stable chair conformation to minimize steric and torsional strain. acs.orgresearchgate.net DFT calculations can confirm the chair as the global minimum, while also identifying higher energy conformers like boat and twist-boat forms. researchgate.netmontclair.edu

Rotational Conformations: Rotation around the C-C bond linking the two rings gives rise to different conformers. The relative orientation of the equatorial C-H bond on the substituted carbon of the THP ring with respect to the plane of the bromobenzene ring determines the rotational energy profile. The lowest energy conformer would be the one that minimizes steric hindrance between the two ring systems.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound

ParameterDescriptionPredicted Value
C-Br Bond LengthBond between aromatic carbon and bromine~1.91 Å
C-O Bond Length (THP)Average C-O bond within the THP ring~1.43 Å
C-C Bond Length (Aromatic)Average C-C bond within the benzene (B151609) ring~1.39 Å
C-C Bond Length (Inter-ring)Bond connecting the two rings~1.52 Å
C-C-C Angle (Aromatic)Angle within the benzene ring~120.0°
C-O-C Angle (THP)Angle within the THP ether linkage~111.5°

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Electrophilicity Index)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide access to the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. irjweb.com For this compound, the HOMO is expected to have significant contributions from the π-system of the electron-rich bromobenzene ring, while the LUMO is likely to be a π* orbital, also localized on the aromatic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. youtube.com A small gap indicates high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. irjweb.com

Electrophilicity Index (ω): This global reactivity descriptor quantifies the ability of a molecule to accept electrons. dergipark.org.tr It is calculated from the HOMO and LUMO energies. irjweb.com The electrophilicity index allows for the classification of molecules as strong, moderate, or marginal electrophiles. nih.gov

Table 2: Calculated Electronic Properties of this compound

PropertyDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -6.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -0.8
HOMO-LUMO Gap (ΔE)Energy difference (ELUMO - EHOMO)5.7 to 6.3
Electrophilicity Index (ω)Global electrophilicity of the molecule1.5 to 2.0

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.gov These computed frequencies correspond to the fundamental modes of vibration and can be directly correlated with experimental infrared (IR) and Raman spectra, aiding in spectral assignment. nih.gov Although computed frequencies are often systematically higher than experimental values, scaling factors can be applied to improve agreement.

For this compound, key vibrational modes include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching (THP ring): Below 3000 cm⁻¹.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

C-O-C stretching (ether): Strong bands typically in the 1050-1150 cm⁻¹ range.

C-Br stretching: A characteristic vibration at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeTypical Experimental RangePredicted (Scaled) DFT Value
Aromatic C-H Stretch3050 - 3150~3100
Aliphatic C-H Stretch2850 - 2960~2900
Aromatic C=C Stretch1450 - 1600~1475, ~1580
C-O-C Asymmetric Stretch1050 - 1150~1100
C-Br Stretch500 - 650~550

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) approach, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govyoutube.com These predictions are valuable for structure verification and assignment of complex spectra. aps.org

¹H NMR: The aromatic protons would appear in the typical 7.0-7.6 ppm range, with the protons ortho to the bromine atom being the most deshielded. The protons on the THP ring would appear further upfield, with their chemical shifts influenced by the ring conformation and the electronegative oxygen atom.

¹³C NMR: The carbon atom bonded to bromine (C-Br) would show a characteristic signal around 120-125 ppm. The other aromatic carbons would resonate in the 125-140 ppm range. The carbons of the THP ring would appear upfield, with the carbons adjacent to the oxygen (C-O) being the most deshielded among the aliphatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-Br (Aromatic)~122
C-C(THP) (Aromatic, ipso)~140
Aromatic CH (ortho to Br)~132
Aromatic CH (ortho to THP)~128
C-O (THP Ring)~68
C-C (THP Ring, adjacent to C-O)~35

Mechanistic Studies of Reactions Involving this compound

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. researchgate.net A key reaction involving this compound is the Suzuki-Miyaura cross-coupling, which utilizes the C-Br bond to form a new C-C bond. rsc.orgrsc.org

A computational study of the Suzuki-Miyaura reaction would investigate the three core steps of the catalytic cycle: nih.govacs.org

Oxidative Addition: The initial step where the C-Br bond of this compound adds to a low-valent palladium catalyst (e.g., Pd(0)). DFT calculations can determine the activation energy for this step, which is often rate-determining.

Transmetalation: The transfer of the organic group from a boronic acid or ester to the palladium center. This step involves a base and is often the most complex part of the cycle. nih.gov DFT can model the structure of the key transition state to understand the role of the base and ligands.

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst. The energy barrier for this step determines the rate of product formation.

By mapping the entire potential energy surface, these studies can identify the rate-determining step, rationalize the effect of different ligands and bases, and predict reaction outcomes. rsc.orgnih.gov

Molecular Docking and Simulation Studies (Focus on intermolecular interactions in synthetic contexts)

While molecular docking is most famous in drug discovery, its principles are broadly applicable to understanding intermolecular interactions in various chemical contexts, including catalysis and materials science. nih.govresearchgate.net In a synthetic context, docking and simulation can be used to study how this compound interacts with other molecules, such as catalysts, or how it self-assembles in the solid state (crystal packing).

Key non-covalent interactions that can be investigated include: nih.govdntb.gov.ua

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis, allowing it to act as a Lewis acid and interact favorably with Lewis bases like oxygen or nitrogen atoms. nih.govusu.edu This is a significant directional interaction in many halogenated compounds. acs.org

Hydrogen Bonding: Weak C-H···O hydrogen bonds can form between the C-H bonds of one molecule and the ether oxygen of another, influencing molecular packing.

π-π Stacking: The bromobenzene rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. cambridgemedchemconsulting.com

Hydrophobic Interactions: The aliphatic THP ring and the aromatic ring contribute to the molecule's hydrophobic character, which can drive aggregation in polar solvents. cambridgemedchemconsulting.com

These computational studies help rationalize crystal structures and can provide insights into how the molecule might bind to the active site of a heterogeneous or homogeneous catalyst. researchgate.net

Table 5: Potential Intermolecular Interactions for this compound

Interaction TypeDescriptionTypical Energy (kcal/mol)
Halogen Bond (C-Br···O)Interaction between bromine's σ-hole and an oxygen lone pair-2 to -5
π-π StackingInteraction between two bromobenzene rings-1 to -3
C-H···π InteractionInteraction of a C-H bond with the π-system of the benzene ring-0.5 to -2
Weak C-H···O Hydrogen BondInteraction between an activated C-H and the ether oxygen-0.5 to -1.5

Applications in Organic Synthesis As a Building Block

Precursor for the Synthesis of Diverse Biologically Relevant Scaffolds and Heterocyclic Systems

The tetrahydropyran (B127337) (THP) ring is a core structural feature in a vast array of natural products and synthetic molecules with significant biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net Molecules incorporating the THP skeleton are considered highly valuable scaffolds in medicinal chemistry. researchgate.net The compound 2-(4-tetrahydropyranyl)bromobenzene serves as an important precursor for introducing the 2-(tetrahydropyran-4-yl)phenyl fragment into more complex structures.

The presence of the bromine atom allows for its conversion into an organometallic nucleophile (via lithiation or Grignard reagent formation) or its use as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. mnstate.eduwikipedia.orglibretexts.org These reactions are fundamental for constructing complex molecular architectures. For instance, a Suzuki-Miyaura coupling reaction can be employed to link the 2-(4-tetrahydropyranyl)phenyl unit to other heterocyclic systems, a common strategy in the development of novel therapeutic agents. nih.govmdpi.com While specific examples starting directly from this compound are not extensively detailed in dedicated studies, the methodology is well-established for a wide range of aryl bromides. nih.gov

Similarly, the synthesis of trifunctional 1,3-thiazole derivatives has been achieved through the lithiation of bromo-thiazole precursors, demonstrating a pathway that could be conceptually applied to this compound to generate novel, complex heterocyclic systems. growingscience.comresearchgate.net The general utility of pyran-based structures in creating bioactive molecules, such as antifungal and antioxidant agents, underscores the potential of this building block. researchgate.net

Intermediate in the Formation of Complex Aromatic and Annulated Ring Systems

The aryl bromide functionality of this compound is a key feature that enables its use as an intermediate in the construction of complex aromatic and annulated (fused) ring systems. Two primary and powerful synthetic strategies for this purpose are the formation of Grignard reagents and participation in Suzuki-Miyaura cross-coupling reactions.

Grignard Reaction: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), would be expected to form the corresponding Grignard reagent, 2-(4-tetrahydropyranyl)phenylmagnesium bromide. mnstate.eduwikipedia.orgumkc.edu This organometallic species is a potent nucleophile that can react with a wide variety of electrophiles to form new carbon-carbon bonds. For example, its reaction with ketones or aldehydes would yield tertiary or secondary alcohols, respectively, effectively building more complex molecular frameworks. cerritos.edu

Table 1: Illustrative General Conditions for Grignard Reagent Formation

Parameter Condition Purpose Reference
Reagents Aryl Bromide, Magnesium TurningsFormation of the organomagnesium halide umkc.edu
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent wikipedia.org
Initiation Iodine crystal, 1,2-DibromoethaneActivates the magnesium surface wikipedia.orgumkc.edu
Atmosphere Anhydrous (Inert gas, e.g., N₂ or Ar)Prevents reaction with atmospheric moisture cerritos.edu

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for constructing biaryl systems. libretexts.org In a typical Suzuki reaction, an aryl bromide is coupled with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov this compound is an ideal candidate for this reaction, allowing for the direct linkage of the 2-(4-tetrahydropyranyl)phenyl moiety to a diverse range of other aromatic or heteroaromatic rings. This strategy provides a convergent and efficient route to complex molecules that would be difficult to assemble otherwise.

Table 2: Typical Components for a Suzuki-Miyaura Coupling Reaction

Component Example Function Reference
Aryl Halide This compoundElectrophilic partner libretexts.org
Organoboron Reagent Phenylboronic acidNucleophilic partner mdpi.com
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species libretexts.org
Solvent Toluene, Dioxane, DMF, WaterReaction medium mdpi.com

Role in Stereoselective Synthesis of Advanced Chemical Intermediates

The tetrahydropyran ring in this compound contains a chiral center at the carbon atom attached to the phenyl ring (C4 of the THP ring). Although the parent compound is typically used as a racemate, this inherent chirality can play a role in stereoselective synthesis. Reactions involving this chiral center or its influence on adjacent reactive sites can lead to the formation of diastereomeric products, potentially allowing for the synthesis of advanced, stereochemically defined chemical intermediates.

The stereoselective synthesis of substituted tetrahydropyrans is a well-developed field, often employing methods like the Prins cyclization or hetero-Diels-Alder reactions to control the relative and absolute stereochemistry of multiple centers on the ring. scispace.comnih.govnih.gov For instance, stereoselective routes to 2,6-trans-tetrahydropyrans, which are present in many cytotoxic natural products, have been developed. nih.gov

When using a molecule like this compound, its existing stereocenter can direct the stereochemical outcome of subsequent transformations. For example, if the Grignard reagent formed from this compound were added to a chiral aldehyde, the reaction would produce a pair of diastereomers. These diastereomers often have different physical properties, allowing for their separation and the isolation of a single, stereochemically pure advanced intermediate. This principle is fundamental in the synthesis of complex molecules like the antitumor macrolide (-)-lasonolide A, where the stereochemistry of its two tetrahydropyran rings is crucial for its activity. scispace.com

Utility in the Preparation of Functionalized Tetrahydropyran Derivatives for Further Chemical Modification

Beyond its role as a carrier of the 2-bromophenyl group, the tetrahydropyran ring itself within this compound can be a site for further chemical modification. While the THP ring is generally stable, specific reagents and conditions can be used to functionalize it or induce ring-opening or ring-contraction reactions.

For example, studies have shown that substituted tetrahydropyrans can undergo nitrite-catalyzed ring contraction under oxidative conditions to yield functionalized 2-acyltetrahydrofurans. nih.gov Such transformations dramatically alter the heterocyclic core, providing access to different classes of compounds. The development of methods for the functionalization of saturated heterocycles is an active area of research. While direct examples starting from this compound are not common, the principles of C-H activation or radical-based reactions could potentially be applied to introduce new functional groups onto the THP ring, further increasing its synthetic utility. The ability to perform chemistry on both the aryl bromide portion and the tetrahydropyran ring makes this molecule a versatile platform for generating diverse chemical structures for screening and development.

Q & A

Q. Optimization Parameters :

  • Temperature : Higher temperatures (>80C>80^\circ \text{C}) accelerate bromination but may degrade the THP group.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may compete in electrophilic reactions.
  • Catalyst Loading : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 at 2-5 mol% balances cost and yield in cross-coupling steps .

How can researchers resolve contradictions in reported yields for bromination steps involving tetrahydropyranyl-protected intermediates?

Advanced Research Focus
Discrepancies often arise from:

  • Impurity Profiles : Residual moisture or acidic impurities deprotect THP groups prematurely, lowering yields. Use Karl Fischer titration to monitor solvent dryness.
  • Reaction Monitoring : In situ 1H NMR^1\text{H NMR} or HPLC tracks intermediate formation and identifies side products (e.g., debrominated byproducts) .
  • Statistical Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) isolates critical factors (e.g., stoichiometry, stirring rate) affecting reproducibility .

Q. Basic Research Focus

  • 1H/13C NMR^1\text{H/}^{13}\text{C NMR} : Assign THP ring protons (δ 1.5–4.5 ppm) and aromatic bromine-induced deshielding (δ 7.2–7.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (C11H12BrO2\text{C}_{11}\text{H}_{12}\text{BrO}_2, exact mass 271.9974) .
  • X-ray Crystallography : Resolve steric effects of the THP group on aryl ring planarity (if crystalline derivatives are available) .

Q. Advanced Applications :

  • Dynamic NMR : Study THP ring conformational changes at variable temperatures.
  • 2D NMR (COSY, HSQC) : Map coupling between THP and aromatic protons.

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, THP groups reduce aryl ring electron density, slowing oxidative addition in Suzuki reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions (e.g., Pd\text{Pd} coordination in THF vs. toluene).

Q. Example DFT Results :

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
ΔEgap\Delta E_{\text{gap}}4.4

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • Hazard Classification : Brominated aromatics are irritants and potential mutagens (analogous to bromobenzene, CAS 108-86-1 ).
  • PPE : Use nitrile gloves, goggles, and fume hoods for synthesis steps.
  • Waste Disposal : Neutralize brominated waste with Na2SO3\text{Na}_2\text{SO}_3 before aqueous disposal .

How can researchers investigate the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • In Vitro Assays : Test antifungal/antibacterial activity using microdilution methods (e.g., MIC values against Candida albicans) .
  • Structure-Activity Relationships (SAR) : Modify the THP group or bromine position to assess potency changes.
  • Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) to rationalize bioactivity .

What strategies mitigate THP group instability during high-temperature reactions?

Q. Advanced Research Focus

  • Alternative Protecting Groups : Compare THP with trityl or SEM groups for thermal stability.
  • Microwave-Assisted Synthesis : Shorten reaction times to minimize degradation (e.g., 10 min at 120°C vs. 2 hrs conventional heating).
  • Additives : Et3N\text{Et}_3\text{N} or molecular sieves scavenge acidic byproducts that catalyze deprotection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.